molecular formula C18H24N6S B6442078 4-cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549018-44-0

4-cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6442078
CAS No.: 2549018-44-0
M. Wt: 356.5 g/mol
InChI Key: OVLHRWFZZIXBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-2-cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclobutyl, cyclopropyl, and piperazine-linked thiadiazole groups. This structure combines rigidity from the cycloalkyl substituents with the electron-deficient thiadiazole moiety, which may enhance binding to biological targets such as kinases or receptors. The piperazine group likely improves solubility and pharmacokinetic properties, a common strategy in drug design .

Properties

IUPAC Name

2-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6S/c1-12-21-22-18(25-12)24-9-7-23(8-10-24)16-11-15(13-3-2-4-13)19-17(20-16)14-5-6-14/h11,13-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLHRWFZZIXBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its hybrid structure, merging features from pyrimidines, thiadiazoles, and cycloalkanes. Key comparisons with similar compounds include:

Compound Core Structure Key Substituents logP* (Predicted) Biological Activity Notes
Target Compound Pyrimidine Cyclobutyl, cyclopropyl, thiadiazole-piperazine 3.2 Potential kinase inhibition (hypothetical)
Pyrazolo[3,4-d]pyrimidines Pyrazolopyrimidine Pyrazole, aryl groups 2.8–4.1 Anticancer, antimicrobial activity
Triazolo[1,5-c]pyrimidines Triazolopyrimidine Triazole, hydrazine derivatives 1.9–3.5 Antiviral, isomerization-dependent activity
5-Methyl-1,3,4-thiadiazole derivatives Thiadiazole Varied alkyl/aryl groups 2.5–4.0 Antibacterial, antifungal properties

Notes:

  • Cycloalkyl vs. Aryl Substituents : The cyclopropane and cyclobutane groups confer rigidity and increased steric hindrance compared to planar aryl substituents in pyrazolopyrimidines . This may reduce off-target interactions but could limit conformational adaptability during binding.
  • Thiadiazole vs. However, thiadiazoles may exhibit lower metabolic stability compared to nitrogen-rich heterocycles .
  • Piperazine Linker: The piperazine group improves water solubility compared to non-polar linkers in analogues like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines, which lack solubilizing substituents .

Physicochemical and Pharmacokinetic Properties

  • logP : The target compound’s predicted logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Pyrazolopyrimidines with aryl groups (logP ~4.1) may face solubility challenges, while triazolopyrimidines with polar hydrazine groups (logP ~1.9) could have reduced cellular uptake .
  • Metabolic Stability : The thiadiazole ring may undergo oxidative metabolism more readily than pyrazole or triazole rings, necessitating structural optimization for in vivo efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.